4-Bromo-7-methylpyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-7-methylpyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Chemical Reactions and Synthesis
4-Bromo-7-methylpyrazolo[1,5-a]pyridine and related compounds have been extensively studied in the context of chemical reactions and synthesis. For instance, they have been subjected to various chemical reactions like N-alkylation, electrophilic substitution, bromination, nitration, nitrosation, acylation, and Mannich reactions. These studies provide insights into the chemical behavior and potential applications of these compounds in synthesis and drug development (Brown & McGeary, 1994).
Antimetabolite Properties
Pyrazolo[1,5-a]pyrimidines, which are analogs to this compound, have shown properties as antimetabolites in purine biochemical reactions. This indicates their potential in pharmaceutical applications, especially due to their antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017).
Structural Studies
The molecular structure of pyrazolo[1,5-a]pyrimidines has been determined using X-ray diffractometry. This kind of structural analysis is crucial for understanding the molecular interactions and properties of these compounds, which can inform their application in various scientific fields (Frizzo et al., 2009).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using this compound as a starting material or a related compound. This includes the creation of new pyridine derivatives, which could have various applications in medicinal chemistry and material sciences (Ahmad et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-7-methylpyrazolo[1,5-a]pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of This compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Properties
IUPAC Name |
4-bromo-7-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISAPLGFPNNAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=NN12)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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